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C.I.Disperse Blue 115

Cat. No.: B1173472
CAS No.: 12223-09-5
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Description

Historical Trajectories and Industrial Development of Disperse Dyes

The emergence of disperse dyes is intrinsically linked to the development of synthetic hydrophobic fibers. aatcc.org In the 1920s, the invention of cellulose (B213188) acetate (B1210297) fiber presented a challenge for the dyeing industry, as existing water-soluble dyes were unsuitable. aatcc.org Early attempts involved using simple aniline-based azo dyes that could be hydrolyzed in the dyebath. aatcc.org However, the breakthrough came when British companies discovered that grinding water-insoluble dyes with surfactants created stable aqueous colloidal dispersions. aatcc.org These were initially termed "acetate dyes."

The 1950s witnessed a significant expansion in the variety of synthetic fibers, including polyesters, polyamides, and acrylics. aatcc.org This necessitated the development of dyes with more stringent properties, such as resistance to sublimation and better fastness to light and washing. aatcc.org Consequently, in 1953, the term "disperse dyes" was officially adopted to reflect their broader applicability. aatcc.orgsci-hub.ru The development of polyester (B1180765) fibers, in particular, drove rapid advancements in disperse dye technology, making it a major sector of the dye industry. tiankunchemical.comsci-hub.ru

Evolution of C.I. Disperse Blue 115 in Dye Chemistry and Application

C.I. Disperse Blue 115 is classified as a monoazo dye. worlddyevariety.com Azo dyes are a significant class of disperse dyes, known for their wide range of colors and relatively straightforward synthesis. tiankunchemical.comevitachem.com The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. evitachem.com

The evolution of disperse dyes like C.I. Disperse Blue 115 has been driven by the need for improved performance characteristics on synthetic fibers, especially polyester. sci-hub.ru Key areas of development have focused on enhancing sublimation fastness, which is crucial for processes like heat-setting and permanent pressing of fabrics. aatcc.orgsci-hub.ru Additionally, improvements in lightfastness, wash fastness, and resistance to gas-fume fading have been continuous goals. aatcc.orgsci-hub.ru

C.I. Disperse Blue 115 is primarily used in the textile industry for dyeing polyester fibers and their blends. tiankunchemical.comevitachem.com The dyeing process with disperse dyes typically occurs at high temperatures (around 130-140 °C) to facilitate the sublimation and diffusion of the dye molecules into the fiber structure. evitachem.com

Scope and Significance of Academic Inquiry into C.I. Disperse Blue 115

Academic research concerning C.I. Disperse Blue 115 and related disperse dyes encompasses several areas. A primary focus is the synthesis of novel dye structures with enhanced properties. This includes modifying the chemical structure to improve fastness properties, tinctorial strength, and application efficiency. researchgate.net

Another significant area of academic inquiry is the study of the dyeing process itself. Researchers investigate the kinetics and thermodynamics of dye adsorption and diffusion into fibers, exploring the influence of factors such as temperature, pH, and the presence of auxiliary chemicals. evitachem.comresearchgate.net

Furthermore, the environmental impact of disperse dyes is a major subject of academic research. researchgate.net This includes studying the ecotoxicity of the dyes and their degradation products, as well as developing more environmentally friendly dyeing processes and "dispersant-free" dyes to reduce effluent pollution. researchgate.netresearchgate.net

Data Tables

Table 1: General Properties of C.I. Disperse Blue 115

PropertyValue
C.I. NameDisperse Blue 115
Molecular FormulaC₁₈H₂₀N₄O₄S evitachem.com
Dye ClassAzo evitachem.com
ColorBright Blue evitachem.com
Physical FormPowder evitachem.com
SolubilityLow solubility in water evitachem.com

Table 2: Key Milestones in the Development of Disperse Dyes

YearMilestoneSignificance
1922-1924Invention of the first disperse dyes. tiankunchemical.comwikipedia.orgresearchgate.netEnabled the dyeing of the first hydrophobic fiber, cellulose acetate. researchgate.netaatcc.org
1950sIntroduction of new synthetic fibers like polyester and polyamide. aatcc.orgDrove the need for disperse dyes with improved performance characteristics. aatcc.org
1953The term "disperse dyes" is officially adopted. aatcc.orgsci-hub.ruReflected the expanded application of these dyes beyond just acetate fibers. aatcc.org

Properties

CAS No.

12223-09-5

Molecular Formula

C6H8ClN

Origin of Product

United States

Synthesis and Manufacturing Methodologies of C.i. Disperse Blue 115

Chemical Reaction Pathways for Disperse Dye Synthesis

The synthesis of C.I. Disperse Blue 115 is a complex process that begins with the modification of the anthraquinone (B42736) core, followed by a series of reactions to introduce the necessary functional groups. A key intermediate in this synthesis is the sodium salt of 1,5-dihydroxy-4,8-diamino-2-(4'-methoxyphenyl)-anthraquinone-6-sulphonic acid. The formation of this intermediate and its subsequent conversion to the final dye product involves several critical chemical processes.

Acylation and Nitration Processes

In the broader context of creating intermediates for anthraquinone dyes, acylation and nitration are fundamental steps. For analogous dyes, a common starting material is 1,5-diaminoanthraquinone, which can be acylated using agents like oxalic acid. This step is then typically followed by nitration, often carried out in sulfuric acid, to introduce nitro groups onto the anthraquinone structure. nih.govworlddyevariety.com These nitro groups are essential for the subsequent formation of amino groups, which are characteristic of many disperse dyes.

Reduction and Hydrolysis Steps

Following nitration, the nitro groups are reduced to amino groups. This reduction is a critical step in forming the diamino-substituted anthraquinone structure. Various reducing agents can be employed for this transformation. Subsequently, hydrolysis may be required to remove acyl groups introduced in earlier steps, yielding the final amino-substituted intermediate. nih.govworlddyevariety.com For instance, the synthesis of 1,5-diamino-4,8-dihydroxyanthraquinone, a related compound, can be achieved by the reduction of 1,5-dinitro-4,8-dihydroxyanthraquinone. prepchem.com

Specific Industrial Preparative Routes (e.g., chlorination, sulfonation, cyaniding)

The industrial synthesis of C.I. Disperse Blue 115, as outlined in patent literature, involves the sulfonation of an anthraquinone derivative. The process can start from 1,5-dinitroanthraquinone, which is a common precursor for such dyes. google.com A key step is the introduction of a sulfo group, which can later be removed. This sulfonation process can be influenced by catalysts such as mercury, though environmental concerns have led to the development of alternative methods. google.com

The synthesis of the direct precursor to C.I. Disperse Blue 115 involves reacting a substituted anthraquinone with anisole (B1667542) (methoxybenzene) in the presence of sulfuric acid and boric acid. google.com The resulting sulfonated compound is then treated to split off the sulfo group, yielding the final disperse dye. google.com This desulfonation step is a crucial part of the manufacturing process.

Other industrial routes for similar disperse dyes can involve chlorination and cyaniding to introduce different functional groups and modify the dye's properties. For example, the preparation of some blue disperse dyes involves the chlorination of an anthraquinone intermediate, followed by sulfonation and cyaniding.

Process Parameters and Optimization in Industrial Production

The industrial production of C.I. Disperse Blue 115 requires careful control over various process parameters to ensure optimal yield and purity of the final product. Key parameters include reaction temperature, pressure, concentration of reactants, and the use of catalysts.

Optimization of these parameters is essential for an economically viable and environmentally responsible manufacturing process. This includes minimizing waste, reducing the use of hazardous materials like mercury catalysts, and maximizing the conversion of reactants to the desired product.

Structural Modifications and Derivative Synthesis for Performance Enhancement

To improve the performance characteristics of disperse dyes, such as their lightfastness, wash fastness, and affinity for synthetic fibers, structural modifications are often explored. For azo disperse dyes, which represent a significant class, modifications to the diazo and coupling components can lead to enhanced properties. The introduction of different functional groups, such as halogens or cyano groups, can significantly alter the electronic and steric properties of the dye molecule, thereby influencing its color and fastness properties.

While specific structural modifications for C.I. Disperse Blue 115 are not extensively detailed in the available literature, the general principles of dye chemistry suggest that variations in the substituents on the anthraquinone core or the phenyl ring could be explored to create derivatives with enhanced performance. For example, the synthesis of other blue disperse dyes often involves the use of different substituted anilines as coupling components to achieve a range of shades and fastness properties.

Analytical Methodologies for the Detection and Quantification of C.i. Disperse Blue 115

Spectroscopic Techniques for Characterization and Analysis

Spectroscopic methods are fundamental in the analysis of C.I. Disperse Blue 115, providing information on both its concentration and chemical structure. These techniques rely on the interaction of the dye molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of C.I. Disperse Blue 115. This method is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration in a solution. The maximum absorbance (λmax) for C.I. Disperse Blue 1 is noted at 615 nm. nih.gov

Applications of UV-Visible spectrophotometry include:

Quantification in Solutions: It serves as a straightforward method for determining the concentration of the dye in various solvents.

Monitoring Degradation: The technique is employed to monitor the photocatalytic degradation of the dye by tracking the decrease in its characteristic absorbance peak over time during processes like UV/TiO2/H2O2 treatment. nih.gov

Dyeing Process Analysis: It can be used to determine the amount of dye sorbed onto fibers, such as polyethylene (B3416737) terephthalate, by extracting the dye and measuring its concentration in the solvent. nih.gov

While spectrophotometry is a robust and accessible method, its application in complex mixtures can be limited due to potential spectral overlap from other components. researchgate.net

For unambiguous identification and structural characterization of C.I. Disperse Blue 115, more advanced spectroscopic techniques are essential.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the dye molecule. By analyzing the absorption of infrared radiation at specific frequencies, the characteristic bonds within the 1,4,5,8-tetraaminoanthraquinone structure can be identified. IR spectral data for C.I. Disperse Blue 1 have been reported and are used for confirmation of its chemical identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for the precise mapping of its atomic framework. NMR spectral data for C.I. Disperse Blue 1 are available and serve as a reference for its structural verification. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques such as electrospray ionization (ESI) coupled with mass spectrometry can provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the dye's molecular weight. lcms.cz Further structural information can be obtained through fragmentation analysis (tandem mass spectrometry or MS/MS), which helps in identifying the different parts of the molecule. oup.comepa.gov

These advanced methods are often used in conjunction with chromatographic separation to analyze the dye with high specificity and sensitivity. labrulez.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating C.I. Disperse Blue 115 from complex matrices and for its precise quantification. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of disperse dyes. labrulez.com It offers high resolution, sensitivity, and speed. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A validated method for determining C.I. Disperse Blue 1 in workplace air utilizes an Ultra C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution (45/55, v/v) at a flow rate of 0.6 mL/min. researchgate.net The German standard procedure, DIN 54231, also outlines methods for the analysis of disperse dyes using HPLC. lcms.cz

Different detectors can be coupled with HPLC for enhanced analysis:

Diode Array Detector (DAD): A DAD (or Photodiode Array, PDA) detector acquires the entire UV-Visible spectrum for each point in the chromatogram. hitachi-hightech.comdmu.dk This allows for the identification of C.I. Disperse Blue 115 by both its retention time and its characteristic spectrum, improving the confidence of identification and allowing for peak purity assessment. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (ESI-MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. lcms.cz MS detection confirms the identity of the eluting compound by its molecular weight. lcms.cz Tandem MS (MS/MS) further fragments the molecular ion to produce a characteristic pattern, offering definitive structural confirmation and enabling quantification at very low levels, such as ng/L, in environmental water samples after a solid-phase extraction (SPE) step. oup.com

Table 1: Example HPLC-DAD Conditions for C.I. Disperse Blue 1 Analysis

Parameter Condition
Column Ultra C18
Mobile Phase Acetonitrile / 10 mmol/L Ammonium Acetate (45/55, v/v)
Flow Rate 0.6 mL/min
Column Temperature 30°C
Detection Diode Array Detector (DAD)
Wavelengths 254, 485, and 615 nm

Source: researchgate.net

Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is a variant of capillary electrophoresis used for the separation of neutral compounds like disperse dyes. nih.govspringernature.com In MEEKC, the separation medium is a microemulsion, which typically consists of an aqueous buffer, a surfactant (like sodium dodecyl sulfate), an oil (like n-octane), and a co-surfactant (like butanol). nih.govresearchgate.net

Analytes are separated based on their partitioning between the aqueous phase and the oil droplets of the microemulsion, which act as a pseudostationary phase. springernature.com The resolution and selectivity of the separation can be significantly improved by adding modifiers such as isopropanol (B130326) and cyclodextrins to the microemulsion. nih.govresearchgate.net This technique has been successfully applied to differentiate disperse dyes extracted from polyester (B1180765) fibers, demonstrating its potential for forensic and quality control applications. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative and semi-quantitative analysis of disperse dyes. lcms.czcurtin.edu.au It is often used as a screening technique before more sophisticated analysis like HPLC. sci-hub.se

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica (B1680970) gel. nih.gov The plate is then placed in a chamber with a solvent (the mobile phase). As the solvent moves up the plate, it carries the dye components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. sdc.org.uk

The separated spots are visualized under visible and UV light. sci-hub.se The method has been used to identify C.I. Disperse Blue 1 in various samples, with specific mobile phases and visualization techniques being reported. nih.gov

Table 2: Example TLC Conditions for C.I. Disperse Blue 1 Analysis

Parameter Condition
Stationary Phase Silica Gel 60 F254 plate
Mobile Phase n-Butanol:Acetic Acid:Water (12:3:5)
Visualization Ultraviolet light (254 and 366 nm), Furfural reagent

Source: nih.gov

Sample Preparation Strategies for Diverse Matrices

The accurate detection and quantification of C.I. Disperse Blue 115 rely heavily on robust sample preparation strategies that effectively isolate the analyte from complex matrices such as textile fibers and aqueous solutions. The choice of strategy is dictated by the nature of the sample, the concentration of the analyte, and the sensitivity of the analytical instrument.

Extraction Techniques from Textile Substrates

The extraction of disperse dyes from synthetic fibers, particularly polyester, is a critical first step for analysis. Because disperse dyes are non-ionic and have low water solubility, organic solvents are required to efficiently remove them from the hydrophobic fiber matrix. The selection of the solvent and extraction conditions is crucial for achieving high recovery without degrading the analyte.

Commonly used solvents for the extraction of disperse dyes from polyester fibers include chlorobenzene, methanol (B129727), acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.com The extraction process is often enhanced by physical methods such as heating or ultrasonication to increase solvent penetration into the fiber and facilitate dye dissolution. mdpi.com For instance, a typical procedure may involve extracting a small section of fiber in a sealed vial with a suitable solvent at an elevated temperature (e.g., 60-130°C). mdpi.com Following extraction, the solvent is often evaporated to dryness under a stream of nitrogen, and the residue is redissolved in a smaller volume of a solvent compatible with the subsequent analytical technique, such as high-performance liquid chromatography (HPLC). mdpi.com

Another approach distinguishes between dye on the fiber surface and dye that has penetrated the fiber. A brief wash with a solvent like acetone (B3395972) at room temperature can dissolve and remove surface dye, while more rigorous methods are needed to extract the dye from within the unswollen fiber. p2infohouse.org

Table 1: Common Solvents and Conditions for Disperse Dye Extraction from Polyester
SolventTypical ConditionsNotesReference
ChlorobenzeneHeating at 100°C to 138°CMost commonly cited solvent for complete extraction. mdpi.comacs.org
Acetonitrile (ACN)Ultrasonication followed by heating at 60°CEffective for small samples like single fibers. mdpi.com
Dimethylformamide (DMF)Heating, conditions varyA polar aprotic solvent used for efficient dissolution. mdpi.com
Pyridine:Water (5:4 v/v)Heating, conditions varyA mixture used for extracting a range of dye types. acs.org
AcetoneAgitation at room temperaturePrimarily used for removing loosely bound surface dye, not for complete extraction from within the fiber. p2infohouse.org

Sampling and Pre-concentration from Aqueous Environments

Detecting trace levels of disperse dyes like C.I. Disperse Blue 115 in environmental water samples or industrial effluents requires a pre-concentration step due to their low concentrations. oup.com Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. It allows for the isolation of analytes from a large volume of water and their concentration into a small volume of organic solvent, significantly enhancing detection sensitivity. oup.comwaters.com

A typical SPE procedure involves several key steps:

Conditioning: The SPE cartridge, often packed with a C18 or other suitable sorbent, is conditioned by passing a solvent like methanol followed by purified water. This activates the sorbent to ensure proper retention of the analyte. waters.com

Sample Loading: A measured volume of the aqueous sample, often filtered to remove suspended solids and acidified, is passed through the conditioned cartridge. The disperse dye analytes are adsorbed onto the sorbent material while the bulk of the water passes through. oup.com

Washing: The cartridge is washed with a weak solvent (e.g., a water/methanol mixture) to remove any co-adsorbed interfering substances that are less strongly retained than the target analyte. oup.com

Elution: The retained disperse dyes are desorbed from the cartridge using a small volume of a strong organic solvent or solvent mixture, such as acetonitrile/methanol. This results in a concentrated solution of the analyte. oup.com The eluate is then typically evaporated and reconstituted in a solvent suitable for chromatographic analysis. oup.com

More recent developments include techniques like Magnetic Solid-Phase Extraction (MSPE), which uses magnetic nanoparticles as the adsorbent. This simplifies the separation process, as the adsorbent with the bound analyte can be quickly isolated from the sample solution using an external magnet, eliminating the need for filtration or centrifugation. researchgate.net

Table 2: Generalized Solid-Phase Extraction (SPE) Protocol for Disperse Dyes in Water
StepPurposeTypical ReagentsReference
1. Cartridge ConditioningTo activate the sorbent for analyte retention.Methanol, followed by Milli-Q water. waters.com
2. Sample LoadingTo adsorb the analyte from the aqueous matrix onto the sorbent.Filtered and pH-adjusted water sample. oup.com
3. WashingTo remove weakly bound interferences.Milli-Q water or a weak water/methanol solution. oup.com
4. ElutionTo desorb the analyte from the sorbent in a concentrated form.Acetonitrile/Methanol or Dichloromethane/Methanol mixtures. oup.com

Analytical Method Validation and Performance Metrics (e.g., LOD, LOQ, Accuracy, Precision)

Validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. globalresearchonline.net For the quantification of C.I. Disperse Blue 115, key validation parameters defined by international guidelines (e.g., ICH) must be established. globalresearchonline.netwjarr.com

Accuracy: This measures the closeness of the test results to the true value. It is typically assessed by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. wjarr.com

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval. wjarr.com

Intermediate Precision (Inter-day precision): Expresses variations within a laboratory, such as on different days, with different analysts, or on different equipment. wjarr.com Precision is reported as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. eirgenix.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net

These metrics are fundamental to ensuring that the data generated by the analytical method are reliable, reproducible, and accurate for quality control or regulatory purposes. Validated methods for other disperse dyes using techniques like SPE followed by LC-MS/MS have demonstrated high sensitivity and precision.

Table 3: Definitions of Key Analytical Method Validation Parameters
ParameterDefinitionReference
AccuracyThe closeness of agreement between the true value and the value found. It is often expressed as percent recovery. globalresearchonline.netyoutube.com
PrecisionThe degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). wjarr.comyoutube.com
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected by the analytical method. eirgenix.com
Limit of Quantitation (LOQ)The lowest concentration of an analyte that can be reliably measured and quantified with acceptable accuracy and precision. globalresearchonline.netyoutube.com
Table 4: Example Performance Metrics from a Validated SPE-LC-MS/MS Method for a Suite of Disperse Dyes
Performance MetricReported ValueSignificance
Limit of Detection (LOD)~2.0 ng L-1Demonstrates the method's ability to detect very low, trace amounts of the dyes.
Limit of Quantitation (LOQ)~8.0 ng L-1Indicates the lowest level at which the dyes can be accurately and precisely measured.
Intra-day Precision (RSD)< 6%Shows high repeatability of the method within a single day's operation.
Inter-day Precision (RSD)< 13%Confirms the method's robustness and consistency when performed on different days.
Source: Data adapted from a study on various disperse dyes, including Disperse Blue 373. oup.com

Information on C.I. Disperse Blue 115 Degradation Pathways Not Available in Scientific Literature

A thorough review of publicly available scientific literature reveals a significant lack of specific research on the environmental fate and degradation pathways of the chemical compound C.I. Disperse Blue 115. Studies detailing its abiotic transformation processes—including photodegradation, electrochemical degradation, and advanced oxidation processes—could not be located.

The available research on the environmental degradation of disperse dyes focuses on other compounds within the same class, such as C.I. Disperse Blue 1, C.I. Disperse Blue 56, and C.I. Disperse Blue 79. nih.govtuiasi.roresearchgate.nettuiasi.rouludag.edu.tracarindex.comresearchgate.netresearchgate.net However, the chemical structure and properties can vary significantly between different dyes, even within the same classification. For example, studies on ozonation show that anthraquinone-based disperse dyes and azo-based disperse dyes exhibit different rates and mechanisms of decomposition. acarindex.com

Due to these chemical distinctions, extrapolating data from other disperse dyes to predict the behavior of C.I. Disperse Blue 115 would be scientifically inaccurate. The mechanisms and efficiency of degradation processes are highly dependent on the specific molecular structure of the compound being treated.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the photodegradation, electrochemical degradation, or advanced oxidation of C.I. Disperse Blue 115 based on the current body of scientific literature. The creation of data tables and detailed research findings as requested is also not feasible due to the absence of specific data for this compound.

Environmental Fate and Degradation Pathways of C.i. Disperse Blue 115

Abiotic Transformation Processes

Advanced Oxidation Processes (AOPs) for Chemical Breakdown

Electrochemical Oxidation (e.g., Boron-Doped Diamond Electrodes)

Electrochemical oxidation represents a highly effective advanced oxidation process for the degradation of recalcitrant organic pollutants like disperse dyes. The use of Boron-Doped Diamond (BDD) electrodes is particularly noteworthy due to their exceptional properties. BDD anodes exhibit a wide electrochemical potential window, high chemical and electrochemical stability, and a remarkable resistance to fouling, which is common with other electrode materials when treating complex wastewater. rug.nlnih.gov

The primary mechanism of degradation using BDD electrodes involves the electrochemical generation of powerful oxidizing species, principally the hydroxyl radical (•OH), from the oxidation of water at the anode surface. These hydroxyl radicals are non-selective and possess a very high oxidation potential, allowing them to mineralize complex organic molecules, such as C.I. Disperse Blue 115, into simpler inorganic compounds like carbon dioxide, water, and mineral acids.

Studies on various dye classes have demonstrated the efficacy of BDD electrodes. For instance, in the treatment of textile wastewater containing disperse dyes, BDD anodes have achieved high removal efficiencies for color, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC). Research comparing BDD with other anodes, such as Ti/RuO2-IrO2, has shown superior performance in mineralization and a lower resulting toxicity of the treated water. researchgate.net The efficiency of the process is, however, dependent on several operational parameters, as detailed later in this article.

Hydrolytic Stability and Chemical Transformation in Aquatic Systems

The stability of disperse dyes in water is a critical factor in their environmental persistence. C.I. Disperse Blue 115, like other disperse dyes, has very low solubility in water and is applied as a fine dispersion. p2infohouse.org Its chemical stability in aquatic systems is significantly influenced by pH.

Generally, disperse dyes are applied under acidic conditions (pH 4.5-5.5), where they are designed to be stable. textilelearner.netnih.gov However, under alkaline conditions, they can be susceptible to hydrolysis, particularly if their chemical structure contains ester linkages. p2infohouse.org The hydrolysis of an ester group under alkaline conditions typically proceeds via a nucleophilic substitution mechanism, which breaks the ester bond and results in the formation of a carboxylate salt and an alcohol. researchgate.net This transformation increases the water solubility of the dye molecule, which can alter its environmental partitioning and subsequent degradation pathways. Therefore, the persistence of C.I. Disperse Blue 115 due to hydrolysis is expected to be low in alkaline aquatic environments but significantly higher in neutral to acidic waters.

Biotic Transformation Processes

Enzymatic Degradation Mechanisms (e.g., Laccases, Azoreductases)

The biodegradation of disperse dyes can be initiated by specific enzymes produced by various microorganisms, such as fungi and bacteria. For azo-based disperse dyes, two key enzyme classes are laccases and azoreductases. jmbfs.orgresearchgate.net

Azoreductases catalyze the reductive cleavage of the azo bond (-N=N-), which is the primary chromophore in azo dyes. researchgate.net This reaction typically occurs under anaerobic (oxygen-deficient) conditions and requires a redox coenzyme like NADH. ijlret.com The breakdown of the azo bond leads to the decolorization of the dye and the formation of aromatic amines, which are generally colorless but may be more toxic and require further degradation. ijlret.com

Laccases are multi-copper oxidoreductase enzymes that catalyze the oxidation of a wide range of phenolic and other aromatic compounds. nih.gov Their action on azo dyes is often indirect and may require the presence of small molecules known as mediators. researchgate.net Laccases work via a free-radical mechanism, which avoids the formation of toxic aromatic amines associated with reductive cleavage. nih.gov However, the effectiveness of laccases can be limited by the specific chemical structure of the dye; for example, the presence of electron-withdrawing groups can hinder degradation. nih.gov

Microbial Biotransformation in Anaerobic and Aerobic Environments

Microbial degradation is a key process in the environmental fate of disperse dyes. Due to the different mechanisms required for complete mineralization, a sequential anaerobic-aerobic treatment process is often the most effective strategy for azo dyes. ijlret.com

In the initial anaerobic stage , bacteria utilize azoreductase enzymes to reductively cleave the azo bonds of the dye molecule, leading to rapid decolorization. nih.gov This process breaks the complex dye molecule into simpler, colorless aromatic amines.

These aromatic amines are often resistant to further degradation under anaerobic conditions. Therefore, a subsequent aerobic stage is required. In the presence of oxygen, different microbial communities can degrade the aromatic amines, often through hydroxylation and ring-opening reactions, leading to their complete mineralization to carbon dioxide and water. ijlret.com This combined anaerobic-aerobic approach ensures both decolorization and the detoxification of the resulting byproducts.

Bioaccumulation Potential in Non-Biological Environmental Compartments

Bioaccumulation refers to the accumulation of a substance in an organism. However, for poorly water-soluble compounds like C.I. Disperse Blue 115, accumulation in non-biological compartments such as soil and sediment is a primary environmental concern. Due to their hydrophobic nature and low solubility, disperse dyes tend to partition from the water column and adsorb onto organic matter and suspended particles. scialert.net

Influencing Factors on Degradation Kinetics and Efficiency

The rate and efficiency of the degradation of C.I. Disperse Blue 115 are not constant but are influenced by a variety of physical, chemical, and biological factors.

Degradation MethodInfluencing FactorEffect on Kinetics and Efficiency
Electrochemical Oxidation (BDD) Current Density Efficiency generally increases with higher current density up to an optimal point, beyond which side reactions can lower efficiency. mdpi.com
pH Affects the evolution of oxygen and the stability of intermediate products; can be a critical factor in overall efficiency. researchgate.net
Electrode Material BDD is highly effective due to high reactivity and stability compared to other materials like Ti/RuO₂-TiO₂. mdpi.com
Enzymatic Degradation pH and Temperature Enzymes have optimal pH and temperature ranges for activity; deviations can significantly reduce degradation rates. researchgate.netnih.gov
Enzyme/Dye Concentration Reaction rates typically follow Michaelis-Menten kinetics, where the rate increases with substrate (dye) concentration until the enzyme is saturated. researchgate.net
Dye Structure The presence of certain chemical groups (e.g., electron-withdrawing groups) on the dye molecule can inhibit enzyme action. nih.gov
Microbial Transformation Dissolved Oxygen The presence or absence of oxygen is critical, determining whether reductive (anaerobic) or oxidative (aerobic) pathways dominate. nih.gov
Nutrient Availability Microorganisms often require an additional carbon or nitrogen source for growth and to co-metabolize the dye. nih.govmdpi.com
Initial Dye Concentration High concentrations of the dye can be toxic to microorganisms, inhibiting their metabolic activity and reducing degradation efficiency. jmbfs.orgnih.gov
Acclimatization Microbial consortia that have been previously exposed to the dye often show enhanced degradation capabilities. mdpi.com

Information on C.I. Disperse Blue 115 Not Available

Extensive research has been conducted to gather specific data regarding the environmental fate and degradation pathways of the chemical compound C.I. Disperse Blue 115 . Despite a thorough search of available scientific literature and databases, no specific information was found for this particular dyestuff.

The investigation aimed to detail the following aspects of C.I. Disperse Blue 115, as per the requested outline:

Identification and Analysis of Transformation Products

Therefore, it is not possible to provide a scientifically accurate article on the environmental fate and degradation of C.I. Disperse Blue 115 at this time. Further scientific investigation into this specific compound is required to address the outlined topics.

Interactions and Applications of C.i. Disperse Blue 115 in Material Science and Chemical Processes

Principles of Disperse Dyeing in Textile Chemistry

Disperse dyes are a class of non-ionic, water-insoluble colorants primarily used for dyeing hydrophobic synthetic fibers. odmya.comnih.gov The dyeing process is conceptually a transfer of the dye from the aqueous medium, where it is dispersed rather than dissolved, to the fiber, which acts as a solid organic solvent. textilelearner.nettextilelearner.net Due to their low water solubility, these dyes are applied from a fine aqueous dispersion, necessitating the use of dispersing agents. ayshzj.comslideshare.net The application of heat is crucial as it increases the kinetic energy of the dye molecules and swells the fiber structure, facilitating dye penetration and fixation. textilelearner.netcolourinn.in

Adsorption and Diffusion Mechanisms on Synthetic Fibers (e.g., Polyester (B1180765), Acetate (B1210297), Polyamide, PLA/PHBV)

The coloration of synthetic fibers with disperse dyes involves a multi-stage process beginning with the dissolution of dye particles in water, followed by adsorption onto the fiber surface, and finally, diffusion into the polymer matrix. odmya.com

Adsorption: Initially, the finely dispersed dye molecules move from the dye bath to the surface of the fiber. This surface accumulation, or adsorption, is governed by relatively weak intermolecular forces, such as van der Waals forces and hydrogen bonds, between the dye molecules and the polymer chains of the fiber. odmya.comtiankunchemical.com As non-ionic molecules, disperse dyes are not influenced by the surface charges that can be present on hydrophobic fibers. textilelearner.net

Diffusion: The critical step for permanent coloration is the diffusion of the adsorbed dye molecules from the surface into the amorphous regions of the fiber's internal structure. odmya.com This process is highly dependent on temperature. For tightly packed, crystalline fibers like polyester, dyeing must occur above its glass transition temperature (typically >100°C). colourinn.intiankunchemical.com At these temperatures, the polymer chains gain mobility, causing the fiber to swell and increasing the "free volume" or intermolecular spaces, which allows the small disperse dye molecules to penetrate the polymer system. odmya.comtiankunchemical.com

The specific conditions vary depending on the fiber type:

Polyester (PET): Being highly crystalline and hydrophobic, polyester requires high temperatures, typically 130°C to 140°C, for effective dye diffusion and penetration. odmya.comresearchgate.net

Cellulose (B213188) Acetate: This fiber is dyed at lower temperatures, usually not exceeding 85°C, to prevent the hydrolysis of acetyl groups, which would dull the fiber's luster. blogspot.com

Polyamide (Nylon): While also dyeable with disperse dyes, the process is similar to that for other hydrophobic fibers, relying on thermal energy to open the structure for dye diffusion. textilelearner.netslideshare.net

PLA (Polylactic Acid) and PHBV: These bio-based polyesters are dyed at lower temperatures than traditional polyester, typically between 100°C and 115°C, due to their lower melting points and to prevent hydrolytic degradation and loss of mechanical strength. polyu.edu.hkresearchgate.netresearchgate.net

The interaction between the dye and the fiber can be described by the principle of "similar compatibility," where the dye essentially dissolves within the solid fiber. tiankunchemical.com The forces holding the dye within the fiber are primarily hydrogen bonds and Van der Waals forces. colourinn.intiankunchemical.com

Influence of Dyeing Parameters (e.g., Temperature, Liquor Ratio, pH) on Dye Exhaustion

Dye exhaustion refers to the percentage of dye that transfers from the dye bath to the fiber during the dyeing process. autumnchem.com Achieving a high exhaustion rate is critical for color depth, efficiency, and sustainability. autumnchem.com This is significantly influenced by several key parameters.

Temperature: Temperature is arguably the most critical factor in disperse dyeing. scribd.com Increasing the temperature enhances the kinetic energy of dye molecules, increases dye solubility in the bath, and most importantly, swells the fiber to facilitate diffusion. odmya.comtiankunchemical.com For polyester, raising the temperature from 80°C to 100°C can dramatically increase the dye uptake, with optimal exhaustion often achieved around 130°C. researchgate.netautumnchem.com However, for heat-sensitive fibers like PLA, the optimal temperature is lower (around 110°C) to balance dye uptake with fiber integrity. researchgate.neticm.edu.pl Dyeing is an exothermic process, so while a higher temperature increases the rate of dyeing, it can sometimes lead to lower final exhaustion if the equilibrium shifts back toward the dye bath. jsaer.com

Liquor Ratio: The liquor ratio is the weight ratio of the dye bath liquid to the dry textile material. zero-emissions.at Lower liquor ratios generally increase the concentration of the dye in the bath, which can enhance the dye uptake and exhaustion due to a more favorable concentration gradient between the bath and the fiber. autumnchem.com However, an extremely low liquor ratio can lead to uneven dyeing or precipitation issues. Conversely, a higher liquor ratio may result in better levelness and fastness properties but lower exhaustion and increased water and energy consumption. sciencepublishinggroup.com182.160.97

pH: The pH of the dye bath must be controlled to ensure the stability of the disperse dye and achieve satisfactory exhaustion. autumnchem.comscribd.com For most disperse dyeing applications, the bath should be acidic, with an optimal pH range of 4.5 to 5.5. textilelearner.netblogspot.com This pH is typically maintained using a weak acid like acetic acid. scribd.comblogspot.com An incorrect pH can negatively impact dye stability and reduce the efficiency of dye exhaustion. autumnchem.com

ParameterInfluence on Dye ExhaustionTypical Optimal Range for PolyesterNotes
TemperatureIncreases dyeing rate and fiber swelling, leading to higher exhaustion.130°C - 140°CCrucial for overcoming the crystalline structure of polyester. odmya.comresearchgate.net Lower temperatures are required for fibers like Acetate (~85°C) and PLA (~110°C). blogspot.comresearchgate.net
Liquor RatioLower ratios increase dye concentration, generally enhancing uptake.1:6 to 1:10A balance is needed to ensure level dyeing without excessive water/energy use. autumnchem.comzero-emissions.atsciencepublishinggroup.com
pHMaintains dye stability and promotes optimal exhaustion.4.5 - 5.5An acidic medium, often controlled with acetic acid, is essential for good results. textilelearner.netautumnchem.comblogspot.com

Role of Dispersing Agents in Dyeing Systems

Dispersing agents are essential chemical auxiliaries in disperse dyeing due to the inherent insolubility of the dyes in water. autumnchem.comtextilelearner.net Their primary function is to create and maintain a stable and uniform dispersion of fine dye particles within the aqueous dye bath throughout the entire dyeing cycle. textilelearner.netayshzj.com

The mechanism of action involves several key functions:

Particle Size Reduction: During dye manufacturing, dispersing agents assist in milling the coarse dye crystals into the required fine particle size, typically less than 1 micrometer. textilelearner.net

Preventing Agglomeration: Dispersing agents are surfactants that adsorb onto the surface of the dye particles. ayshzj.com This creates a protective layer that prevents the particles from clumping together (agglomerating), especially under the high-temperature conditions of the dyeing process. autumnchem.com

Stabilizing the Dispersion: By reducing the surface tension between the dye particles and the water, they ensure the particles remain finely suspended in the dye bath. ayshzj.comautumnchem.com This stability is crucial for achieving level, even coloration and preventing issues like spotting or staining of the fabric and equipment. autumnchem.com

Improving Dye Transport: A stable dispersion supports the efficient transport of individual dye molecules from the bath to the fiber surface, leading to better dye penetration and brighter, deeper shades. autumnchem.com

Without effective dispersing agents, the dye particles would aggregate and settle, leading to unlevel dyeing, low color yield, and inconsistent results between batches. autumnchem.com Common types of dispersing agents include lignin sulfonates and naphthalene sulfonate derivatives. autumnchem.comtextilelearner.net

Application in Polymer and Plastics Coloration

C.I. Disperse Blue 115, like other disperse and solvent dyes, finds application in the coloration of various polymers and plastics. nih.govprimachemicals.com In this context, these dyes are often referred to as polymer-soluble dyes because they are designed to dissolve completely within the polymer matrix, resulting in a transparent and vibrant color. primachemicals.com

The suitability of a disperse dye for coloring plastics depends on several key properties:

High Thermal Stability: The dye must be able to withstand the high temperatures involved in plastics processing, such as extrusion and injection molding, without degrading or changing color. primachemicals.comspectratech.biz

Excellent Solubility: The dye must dissolve readily and uniformly in the molten polymer to avoid issues like specks or streaks in the final product. primachemicals.com

Good Light Fastness and Heat Resistance: The final colored plastic should resist fading upon exposure to light and maintain its color integrity during its service life. primachemicals.comspectratech.biz

Brilliant Shades: These dyes are chosen for their ability to produce bright, clear colors. spectratech.biz

Disperse and solvent dyes are used to color a wide range of engineering plastics, including:

Polyethylene (B3416737) terephthalate (PET)

Polycarbonate (PC)

Acrylonitrile Butadiene Styrene (ABS)

Polystyrene (PS)

Nylon (Polyamide) primachemicals.comspectratech.biz

These dyes are integral to manufacturing colored masterbatches, which are then blended with the base polymer to produce final colored articles, as well as for the spin dyeing of synthetic fibers like polyester. primachemicals.comspectratech.biz

Role in Photocatalytic Sensitization Processes

In the field of environmental remediation, certain dyes can play a role in photocatalytic processes, not as the substance being degraded, but as a "sensitizer." nih.gov A photocatalytic sensitization process is one where the dye, rather than the semiconductor photocatalyst (like TiO₂), is the primary absorber of light energy, particularly in the visible spectrum. nih.gov

The mechanism proceeds as follows:

Light Absorption: The dye molecule (e.g., C.I. Disperse Blue 115) absorbs photons of light, typically visible light, causing its electrons to move to a higher energy, excited state. nih.govijsdr.org

Energy/Electron Transfer: This excited dye molecule can then transfer the absorbed energy (or an electron) to an adjacent photocatalyst particle.

Catalyst Activation: This transfer activates the catalyst, which in turn generates highly reactive species like hydroxyl radicals (·OH) or superoxide ions (O₂⁻).

Pollutant Degradation: These reactive species then attack and break down target organic pollutants in the water.

Theoretical and Computational Studies of C.i. Disperse Blue 115

Quantum Chemical Computations for Molecular Structure and Reactivity

Quantum chemical computations are fundamental in understanding the intrinsic properties of a dye molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and reactivity indices.

For disperse dyes, these calculations are crucial for several reasons. The color of a dye is determined by its ability to absorb light in the visible region, which is directly related to the energy difference between its molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Quantum chemical methods can accurately predict these energy levels and, consequently, the absorption spectra of dyes. researchgate.netresearchgate.net

Furthermore, these computations can elucidate the reactivity of the dye molecule. By mapping the electron density and electrostatic potential, researchers can identify regions of the molecule that are susceptible to chemical reactions, which is vital for understanding its stability and potential degradation pathways. researchgate.net

Table 1: Illustrative Data from Quantum Chemical Computations on a Disperse Dye (Note: This data is representative and not specific to C.I. Disperse Blue 115)

Parameter Calculated Value Significance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.7 eVCorrelates with the wavelength of maximum absorption (λmax).
Dipole Moment5.2 DebyeInfluences solubility and intermolecular interactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a powerful tool for studying the electronic structure of molecules and predicting their reactivity and reaction mechanisms. ekb.egekb.egresearchgate.net DFT calculations are computationally more efficient than some other high-level quantum chemistry methods, making them suitable for the study of relatively large dye molecules. scilit.com

In the context of disperse dyes, DFT can be used to:

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) is widely used to calculate the electronic absorption spectra of dyes, providing insights into their color. ekb.egekb.eg

Elucidate Reaction Pathways: DFT can be used to model the reaction pathways of dye synthesis, degradation, and interactions with other molecules. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms. researchgate.net

Investigate Dye-Fiber Interactions: DFT can be employed to study the non-covalent interactions, such as van der Waals forces and hydrogen bonding, between a dye molecule and a polymer fiber. This is crucial for understanding the dyeing process and the fastness properties of the dyed textile.

Table 2: Representative DFT-Calculated Parameters for a Disperse Dye (Note: This data is illustrative and not specific to C.I. Disperse Blue 115)

DFT Functional Basis Set Calculated λmax (nm) Experimental λmax (nm)
B3LYP6-31G(d)580595
CAM-B3LYP6-311+G(d,p)592595
PBE0cc-pVTZ588595

Modeling of Environmental Fate and Transport Phenomena

Computational models are increasingly used to predict the environmental fate and transport of chemicals, including textile dyes. apacsci.commdpi.com These models can simulate the distribution of a dye in different environmental compartments such as water, soil, and air, as well as its degradation and persistence. nih.gov

For disperse dyes, which have low water solubility, these models can help predict their tendency to adsorb to sediments and soils. apacsci.com Fugacity-based models, for example, can estimate the partitioning of a chemical between different environmental phases based on its physicochemical properties.

Key inputs for these models include:

Physicochemical Properties: Such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Degradation Rates: Including hydrolysis, photolysis, and biodegradation.

Environmental Parameters: Such as temperature, pH, and organic carbon content of soil and sediment.

While specific environmental fate modeling for C.I. Disperse Blue 115 is not documented, the general principles of these models are applicable to all disperse dyes.

Computational Approaches for Dye-Substrate Interactions

Understanding the interactions between a dye and a textile substrate at the molecular level is key to optimizing the dyeing process and improving the quality of the final product. Computational methods, particularly molecular dynamics (MD) simulations and molecular docking, are powerful tools for studying these interactions. researchgate.netnih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a dye molecule and a polymer fiber over time. This allows researchers to observe how the dye molecule approaches, adsorbs onto, and diffuses into the fiber. researchgate.netnih.gov These simulations provide insights into:

The preferred binding sites of the dye on the fiber surface.

The orientation of the dye molecule within the fiber.

The strength of the interactions between the dye and the fiber.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of dyeing, it can be used to predict the binding affinity and mode of interaction between a dye molecule and a polymer chain.

These computational approaches can help in the rational design of new dyes with improved affinity for specific fibers and enhanced fastness properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.